
2-(3-Nitrophenyl)-4-phenylpyridine
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Overview
Description
2-(3-Nitrophenyl)-4-phenylpyridine is a pyridine-based heterocyclic compound featuring a phenyl group at the 4-position and a 3-nitrophenyl substituent at the 2-position. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. The nitro group (-NO₂) enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the phenyl groups contribute to aromatic stacking and solubility characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)-4-phenylpyridine typically involves the reaction of 3-nitrobenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Nitrophenyl)-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-4-phenylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to engage in π-π interactions with proteins and nucleic acids, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine Cores
Pyridine derivatives with substituted phenyl and nitro groups are common in pharmaceutical and material research. Below is a comparative analysis of key compounds:
Key Observations :
- Thermal Stability : Pyridine derivatives with nitro groups (e.g., compounds in with M.P. up to 287°C) exhibit higher melting points than chloro-substituted analogues (M.P. ~268°C), likely due to stronger dipole interactions .
- Synthetic Complexity : Multi-substituted pyridines (e.g., ) require meticulous regioselective synthesis, whereas this compound’s simpler structure may allow streamlined routes .
Functional Comparisons
- Material Science Applications : Unlike 3-chloro-N-phenyl-phthalimide, which is a polyimide precursor , this compound’s electron-deficient aromatic system may suit optoelectronic applications (e.g., organic semiconductors) .
Spectroscopic and Analytical Data
- IR and NMR: Nitro groups in analogous compounds (e.g., ) exhibit strong IR absorption at ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching). In ¹H NMR, aromatic protons adjacent to nitro groups show downfield shifts (δ 8.0–8.5 ppm) due to deshielding .
- Elemental Analysis : Pyridine derivatives with nitro substituents (C: ~60–73%, N: ~10–12.5%) align with calculated values, confirming purity .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-(3-Nitrophenyl)-4-phenylpyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions. For instance, Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) to attach the 3-nitrophenyl group to the pyridine core. Optimize conditions by testing solvents (toluene/DMF), temperature (80–120°C), and base (K₂CO₃/Na₂CO₃). Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic proton environments and nitro group positioning. IR spectroscopy verifies C-NO₂ stretching (~1520–1340 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference with computational predictions (e.g., ChemDraw) for accuracy .
Q. What are the solubility characteristics of this compound in common organic solvents, and how does this affect purification?
- Methodological Answer : The compound is moderately soluble in dichloromethane (DCM) and toluene but poorly in water. For recrystallization, use DCM/hexane mixtures. Monitor solubility shifts under varying temperatures to optimize crystal formation .
Q. What are the documented stability issues of this compound under various storage conditions?
- Methodological Answer : Store in inert atmospheres (argon) at –20°C to prevent nitro group reduction or hydrolysis. Avoid prolonged exposure to light, as UV irradiation may degrade the aromatic system. Use amber vials for long-term storage .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group at the 3-position influence the electronic properties and reactivity of the pyridine ring?
- Methodological Answer : The nitro group induces meta-directing effects , altering electrophilic substitution patterns. Computational studies (e.g., DFT using Gaussian) reveal decreased electron density at the pyridine ring, enhancing susceptibility to nucleophilic attacks. Compare Hammett constants (σₘ) to quantify electronic effects .
Q. What strategies can resolve contradictions in catalytic efficiency data when using different palladium sources in cross-coupling reactions for this compound?
- Methodological Answer : Systematically test palladium catalysts (e.g., PdCl₂, Pd(OAc)₂) with ligands (e.g., PPh₃, XPhos). Analyze turnover numbers (TON) and activation energies via Arrhenius plots. Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. Contradictions may arise from ligand steric effects or catalyst decomposition pathways .
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer : Perform frontier molecular orbital (FMO) analysis to identify reactive sites. Simulate electrostatic potential maps (ESP) to locate electron-deficient regions. Validate predictions experimentally via bromination or nitration reactions, comparing computational vs. observed regioselectivity .
Q. What are the challenges in achieving high enantiomeric purity when synthesizing chiral derivatives of this compound?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP ligands). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Challenges include steric hindrance from the nitro group and racemization during purification. Optimize reaction time/temperature to minimize side reactions .
Properties
Molecular Formula |
C17H12N2O2 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-4-phenylpyridine |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)16-8-4-7-15(11-16)17-12-14(9-10-18-17)13-5-2-1-3-6-13/h1-12H |
InChI Key |
TXPFLMXQHJUXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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